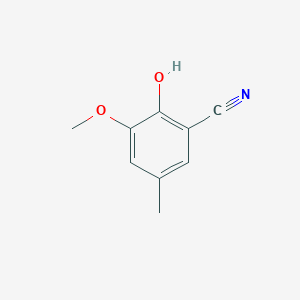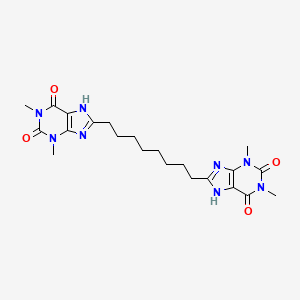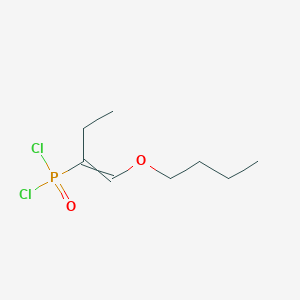
Ethylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidenehydrazine is an organic compound with the chemical formula C2H6N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylidenehydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce simpler hydrazine derivatives.
Applications De Recherche Scientifique
Ethylidenehydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethylidenehydrazine can be compared with other similar compounds, such as:
Hydrazine: A simpler hydrazine derivative with the formula N2H4. It is highly reactive and used in various industrial applications.
Methylhydrazine: Another hydrazine derivative with the formula CH3NHNH2. It is used as a rocket propellant and in chemical synthesis.
Phenylhydrazine: A hydrazine derivative with the formula C6H5NHNH2. It is used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
5799-73-5 |
|---|---|
Formule moléculaire |
C2H6N2 |
Poids moléculaire |
58.08 g/mol |
Nom IUPAC |
ethylidenehydrazine |
InChI |
InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3 |
Clé InChI |
SFYLHIMXJQGKGZ-UHFFFAOYSA-N |
SMILES canonique |
CC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)


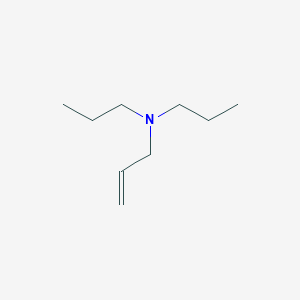
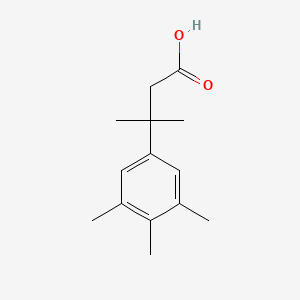
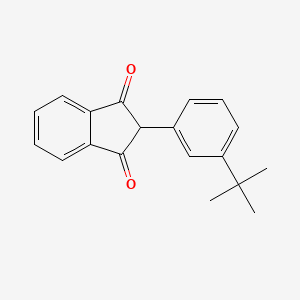
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
